molecular formula C9H10F3N B1444894 N-(3,3,3-trifluoropropyl)aniline CAS No. 405-40-3

N-(3,3,3-trifluoropropyl)aniline

Cat. No.: B1444894
CAS No.: 405-40-3
M. Wt: 189.18 g/mol
InChI Key: NKLPAFRXRSJJAD-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoropropyl)aniline (C₉H₁₀F₃N) is an aromatic amine featuring a trifluoropropyl (-CF₂CF₂CH₂-) group attached to the nitrogen of an aniline moiety. Its structure includes a benzene ring substituted with an amino group linked to a fluorinated alkyl chain. This compound is of interest due to the electron-withdrawing nature of the trifluoromethyl group, which enhances thermal stability and influences solubility and reactivity .

Properties

IUPAC Name

N-(3,3,3-trifluoropropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLPAFRXRSJJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-40-3
Record name N-(3,3,3-trifluoropropyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction Reagents/Conditions Position Major Product
NitrationHNO₃, H₂SO₄, 0–5°CMeta/para3-Nitro-N-(3,3,3-trifluoropropyl)aniline
SulfonationH₂SO₄ (fuming), 150°CParaSulfonic acid derivative
HalogenationCl₂ or Br₂, FeCl₃ catalystPara4-Halo-N-(3,3,3-trifluoropropyl)aniline

The trifluoropropyl group directs substituents primarily to the para position due to its inductive electron-withdrawing effect, with minor meta orientation observed under certain conditions .

Amine Functional Group Reactions

The secondary amine undergoes typical nucleophilic reactions, though the trifluoropropyl group moderates reactivity.

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form stable amides:
Example :
C6H5NH(CH2CF3)+CH3COClC6H5N(CH2CF3)COR+HCl\text{C}_6\text{H}_5\text{NH}(\text{CH}_2\text{CF}_3)+\text{CH}_3\text{COCl}\rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{CF}_3)\text{COR}+\text{HCl}
This reaction preserves the trifluoropropyl group while enhancing solubility in organic solvents .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines:
Example :
C6H5NH(CH2CF3)+CH3IC6H5N(CH2CF3)(CH3)+HI\text{C}_6\text{H}_5\text{NH}(\text{CH}_2\text{CF}_3)+\text{CH}_3\text{I}\rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{CF}_3)(\text{CH}_3)+\text{HI}
Steric hindrance from the trifluoropropyl group slows reaction kinetics compared to simpler anilines .

Oxidation

Controlled oxidation with agents like KMnO₄ in acidic media yields nitroso or azobenzene derivatives. Strong oxidative conditions (e.g., CrO₃) may cleave the aromatic ring, forming trifluoropropyl-containing carboxylic acids .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces nitro precursors to N-(3,3,3-trifluoropropyl)aniline. The trifluoropropyl group remains intact under standard reduction conditions .

Mechanistic Insights

  • Electronic Effects : The CF₃ group withdraws electrons via induction, reducing the amine’s basicity (pKa ~3–4) compared to aniline (pKa ~4.6) .

  • Steric Effects : The bulky trifluoropropyl group hinders reactions at nitrogen, requiring elevated temperatures or catalysts for acylation/alkylation .

  • Aromatic Ring Activation : The NH group donates electrons through resonance, but the CF₃ group counteracts this, leading to slower EAS than aniline .

Comparative Reactivity

Property This compound Aniline
Basicity (pKa)~3.5–4.0~4.6
Nitration Rate (Relative)0.1–0.3×
Acylation Yield70–85%>95%

The trifluoropropyl group’s electron-withdrawing nature and steric bulk significantly alter reactivity compared to unsubstituted aniline .

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis

N-(3,3,3-trifluoropropyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its trifluoropropyl group enhances the lipophilicity and stability of the resulting molecules, making it valuable in medicinal chemistry and agrochemicals.

  • Case Study: Synthesis of Fluorinated Compounds
    A study demonstrated the use of this compound as a precursor for synthesizing fluorinated pyrazoles and pyrimidines. The trifluoropropyl group was found to significantly influence the electronic properties and biological activity of the final compounds .

1.2 Peptide Synthesis

This compound has been utilized in peptide synthesis as a coupling reagent. Its high yielding capacity makes it suitable for both solid-phase and solution-phase synthesis. The presence of the trifluoropropyl group can enhance the solubility and stability of peptide chains .

Materials Science

2.1 Polymer Chemistry

This compound is involved in the production of advanced materials such as silsesquioxane-based polymers. These materials exhibit excellent thermal stability and chemical resistance due to the incorporation of fluorinated groups.

  • Table 1: Properties of Silsesquioxane Polymers Derived from this compound
PropertyValue
Thermal StabilityHigh (up to 300°C)
Chemical ResistanceExcellent
SolubilityModerate

This polymerization process leverages the unique properties of fluorinated compounds to create materials suitable for coatings and adhesives used in harsh environments .

Environmental Considerations

3.1 Toxicological Profile

The toxicological assessment of this compound indicates that it poses potential risks if not handled properly. It is classified as harmful if swallowed or if it comes into contact with skin .

  • Environmental Impact Assessment
    A screening assessment by Health Canada evaluated the environmental persistence and potential bioaccumulation of this compound. It was concluded that while this compound can persist in the environment, it does not accumulate significantly in organisms at current exposure levels .

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(3,3,3-trifluoropropyl)aniline can act as an inhibitor for certain enzymes by binding to the active site and blocking substrate access.

    Signal Transduction: The compound can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,3,3-trifluoropropyl)aniline and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₉H₁₀F₃N -NH-(CH₂)₂CF₃ Potential use in agrochemicals/pharmaceuticals; enhanced lipophilicity due to CF₃ group.
4-Chloro-N-methyl-N-(3,3,3-trifluoropropyl)aniline C₁₀H₁₁ClF₃N -N(CH₃)-(CH₂)₂CF₃; Cl at para position Increased steric hindrance; possible herbicide intermediate.
3-(Trifluoromethyl)aniline C₇H₆F₃N -NH₂; -CF₃ at meta position Used in synthesis of dyes/pharmaceuticals; higher electron-withdrawing effect on aromatic ring.
2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline C₁₃H₁₅F₃N₃O₄ -NO₂ at ortho/diagonal; -N(Pr)₂; -CF₃ at para Herbicide (e.g., trifluralin analog); nitro groups enhance reactivity.
3,4,5-Trifluoro-N-(2-methylpropyl)aniline C₁₀H₁₂F₃N -NH-(CH₂CH(CH₃)₂); F at meta/para positions Branched alkyl chain improves volatility; fluorination alters solubility.

Structural and Electronic Effects

  • Trifluoropropyl vs. Trifluoromethyl :

    • The trifluoropropyl group in this compound extends the fluorinated chain away from the aromatic ring, reducing direct electronic effects compared to 3-(trifluoromethyl)aniline, where the -CF₃ group directly withdraws electron density from the ring .
    • This structural difference impacts reactivity in electrophilic substitution reactions; the trifluoromethyl group in 3-(trifluoromethyl)aniline deactivates the ring more strongly .

Biological Activity

N-(3,3,3-trifluoropropyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound's unique trifluoropropyl group enhances its properties, making it a subject of interest in medicinal chemistry and environmental studies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of aniline with 3,3,3-trifluoropropyl halides. The general reaction can be represented as follows:

Aniline+3 3 3 Trifluoropropyl HalideN 3 3 3 trifluoropropyl aniline+HX\text{Aniline}+\text{3 3 3 Trifluoropropyl Halide}\rightarrow \text{N 3 3 3 trifluoropropyl aniline}+\text{HX}

This method allows for the introduction of the trifluoropropyl group while maintaining the amine functionality necessary for biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study assessing various substituted anilines found that compounds with trifluoromethyl groups displayed enhanced inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that the presence of the trifluoropropyl moiety contributes to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12
This compoundEscherichia coli15

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have also been explored in cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound's ability to target specific signaling pathways makes it a candidate for further investigation as a potential anticancer agent .

Case Study: Apoptotic Mechanism in Cancer Cells

In a recent study examining the effects of this compound on human breast cancer cells (MCF-7), researchers observed:

  • Increased ROS levels : Treatment led to a significant increase in ROS production.
  • Mitochondrial depolarization : Flow cytometry analysis indicated loss of mitochondrial membrane potential.
  • Activation of caspases : Western blot analysis confirmed activation of caspase-9 and caspase-3.

These findings suggest that this compound may act as a pro-apoptotic agent in cancer therapy .

Environmental Impact

The environmental implications of fluorinated compounds like this compound are also under scrutiny. Studies have shown that such compounds can exhibit toxicity to aquatic organisms. For instance, exposure tests on Eisenia veneta (earthworm species) revealed significant metabolic alterations upon contact with 3-trifluoromethylaniline derivatives .

Table 2: Ecotoxicological Effects

OrganismExposure Concentration (mg/L)Observed Effect
Eisenia veneta1000Metabolic disruption
Daphnia magna500Decreased reproductive success

Q & A

Q. What are the common synthetic routes for preparing N-(3,3,3-trifluoropropyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of aniline derivatives with 3-bromo-3,3,3-trifluoropropane under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Temperature control (60–80°C) and stoichiometric excess of the trifluoropropyl halide improve yields. Evidence from related compounds (e.g., 2-methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline) suggests that steric hindrance from substituents on the aniline ring may require prolonged reaction times (24–48 hrs) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ 6.5–7.5 ppm) and trifluoropropyl chain signals (δ 2.5–3.5 ppm).
  • ¹⁹F NMR : Distinct singlets for the CF₃ group appear near δ -60 to -70 ppm, confirming fluorination .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~219 (C₉H₁₀F₃N) and fragment ions corresponding to loss of the trifluoropropyl group .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Training : Mandatory chemical hazard awareness training, including SDS review (e.g., EC No. 1907/2006 compliance) .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the electronic and steric properties of this compound in catalytic applications?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which polarizes the aniline’s NH bond, enhancing its acidity (pKa ~3–4). This property facilitates deprotonation in metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling). Steric bulk from the CF₃ group may slow kinetics in crowded systems; computational modeling (DFT) is recommended to quantify steric parameters (e.g., Tolman cone angles) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer :
  • Phase-Solubility Studies : Use HPLC or gravimetric analysis in solvents like THF, DCM, and fluorinated ethers.
  • Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic inconsistencies.
  • Cross-Validation : Compare results with inverse gas chromatography (IGC) data, as demonstrated for fluorinated polysiloxanes .

Q. How can the thermodynamic interactions of this compound with polymers be quantified for material science applications?

  • Methodological Answer : Use inverse gas chromatography (IGC) to calculate Flory-Huggins interaction parameters (χ). For example:
  • Prepare capillary columns coated with the polymer of interest (e.g., poly[methyl(trifluoropropyl)siloxane]).
  • Analyze retention times of probe molecules (e.g., alkanes, ketones) at 90–180°C to derive partial molar free energies (ΔG_mix) and enthalpies (ΔH_mix) .

Q. What are the challenges in synthesizing this compound derivatives with meta-substituted aryl groups?

  • Methodological Answer : Meta-substitution introduces regioselectivity challenges. Strategies include:
  • Directed ortho-metalation : Use directing groups (e.g., -OMe) on the aniline ring to control substitution patterns.
  • Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions during electrophilic substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound-based coupling reactions?

  • Methodological Answer :
  • Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., PPh₃ vs. Xantphos), and bases (e.g., NaO-t-Bu vs. Cs₂CO₃).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or homocoupling).
  • Reproducibility Checks : Cross-reference with datasets from fluorinated analogs (e.g., 4-chloro-N-methyl-N-(3,3,3-trifluoropropyl)aniline) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3,3,3-trifluoropropyl)aniline
Reactant of Route 2
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N-(3,3,3-trifluoropropyl)aniline

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